APDye 430 Picolyl Azide

Description

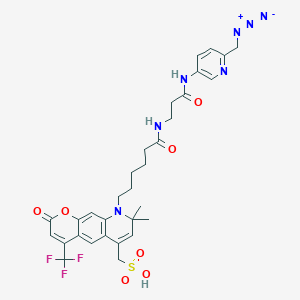

Structure

2D Structure

Properties

Molecular Formula |

C31H34F3N7O7S |

|---|---|

Molecular Weight |

705.7 g/mol |

IUPAC Name |

[9-[6-[[3-[[6-(azidomethyl)pyridin-3-yl]amino]-3-oxopropyl]amino]-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C31H34F3N7O7S/c1-30(2)15-19(18-49(45,46)47)22-12-23-24(31(32,33)34)13-29(44)48-26(23)14-25(22)41(30)11-5-3-4-6-27(42)36-10-9-28(43)39-21-8-7-20(37-16-21)17-38-40-35/h7-8,12-16H,3-6,9-11,17-18H2,1-2H3,(H,36,42)(H,39,43)(H,45,46,47) |

InChI Key |

VRMGINSYBXEZSP-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCCC(=O)NC3=CN=C(C=C3)CN=[N+]=[N-])C=C4C(=C2)C(=CC(=O)O4)C(F)(F)F)CS(=O)(=O)O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Design Principles

Chemoenzymatic and Synthetic Routes to APDye 430 Picolyl Azide (B81097)

While specific chemoenzymatic routes for the synthesis of APDye 430 Picolyl Azide are not extensively detailed in the public domain, the synthesis of its core components—the fluorescent dye and the picolyl azide moiety—can be accomplished through established synthetic organic chemistry methods.

The synthesis of the picolyl azide functional group typically involves a multi-step process. A common precursor is dipicolinic acid dimethyl ester, which can be selectively reduced to the corresponding alcohol. Subsequent conversion of the alcohol to a leaving group, such as a tosylate or mesylate, facilitates nucleophilic substitution with an azide source, like sodium azide, to yield the picolyl azide. nih.gov

The synthesis of the fluorescent core, a derivative of 4-aminophthalimide, generally involves the reaction of a substituted phthalic anhydride (B1165640) with a hydrazine (B178648) derivative. The specific substituents on the phthalic anhydride and the hydrazine determine the final spectral properties of the dye. For instance, the synthesis of fluorescein, a structurally related xanthene dye, is achieved by the acid-catalyzed condensation of phthalic anhydride and resorcinol. youtube.com Similarly, rhodamine dyes can be synthesized through related condensation reactions. rsc.org The final step in the synthesis of this compound would involve the covalent attachment of the picolyl azide moiety to the fluorescent dye core, likely through a stable linker.

Table 1: Key Reactions in the Potential Synthesis of this compound

| Step | Reaction Type | Reactants | Product | Purpose |

| 1 | Reduction | Dipicolinic acid dimethyl ester, Sodium borohydride | (6-(hydroxymethyl)pyridin-2-yl)methanol | Formation of the alcohol precursor for the picolyl azide. |

| 2 | Tosylation/Mesylation | (6-(hydroxymethyl)pyridin-2-yl)methanol, Tosyl chloride/Mesyl chloride | (6-(((methylsulfonyl)oxy)methyl)pyridin-2-yl)methyl mesylate | Activation of the alcohol for nucleophilic substitution. |

| 3 | Azide Installation | (6-(((methylsulfonyl)oxy)methyl)pyridin-2-yl)methyl mesylate, Sodium azide | 2-(azidomethyl)-6-(chloromethyl)pyridine | Introduction of the azide functionality. |

| 4 | Dye Core Synthesis | Substituted phthalic anhydride, Hydrazine derivative | 4-aminophthalimide derivative (APDye 430 core) | Creation of the fluorescent component. |

| 5 | Conjugation | APDye 430 core, Functionalized picolyl azide | This compound | Final assembly of the fluorescent probe. |

Modular Synthesis Strategies for Derivatization

Modular synthesis has become a powerful strategy for the development of functional probes, allowing for the facile combination of different functional units. nih.govrug.nlbiorxiv.orgresearchgate.net This approach is highly applicable to the derivatization of this compound to create a variety of probes with tailored properties. The core principle involves the synthesis of key building blocks that can be readily assembled using high-yielding and orthogonal reactions, such as the CuAAC "click" reaction. nih.govrug.nlresearchgate.net

A modular platform for this compound would involve synthesizing the APDye 430 core with a reactive handle, such as an alkyne or a different functional group that is orthogonal to the picolyl azide. This would allow for the attachment of various biomolecules, targeting ligands, or other reporter molecules. For example, solid-phase peptide synthesis (SPPS) protocols can be employed to create complex probes where different functional units are combined in a flexible and modular fashion. biorxiv.org This strategy enables the creation of a library of probes with diverse functionalities from a common precursor.

Table 2: Modular Components for this compound Derivatization

| Component | Function | Example |

| Fluorophore | Signal generation | APDye 430 core |

| Bioorthogonal Handle | Specific conjugation | Picolyl Azide |

| Targeting Moiety | Directs probe to a specific biological target | Peptides, antibodies, small molecules |

| Linker | Spatially separates functional components | Polyethylene (B3416737) glycol (PEG), alkyl chains |

| Affinity Tag | Enables purification or enrichment | Biotin (B1667282) |

Precursor Chemistry and Scaffold Modifications for Probe Development

The development of novel fluorescent probes based on the APDye 430 scaffold relies on the strategic modification of its precursor molecules. Modifications to the fluorescent core can be introduced by using different substituted phthalic anhydrides or hydrazine derivatives during the synthesis. These modifications can fine-tune the photophysical properties of the dye, such as its absorption and emission wavelengths, quantum yield, and photostability.

Furthermore, the linker connecting the picolyl azide to the dye can be modified to alter the probe's solubility, cell permeability, and steric hindrance. For instance, the incorporation of polyethylene glycol (PEG) linkers can enhance water solubility and reduce non-specific binding.

The development of azide-labeled lipid analogues as functionalizable probe scaffolds provides a relevant example of precursor chemistry for probe development. nih.gov In this approach, an azide tag is introduced into a lipid headgroup, allowing for the subsequent attachment of various reporter groups. nih.gov A similar strategy can be envisioned for this compound, where the core dye structure is synthesized with a functional handle that allows for the late-stage introduction of the picolyl azide or other functionalities. This approach offers flexibility in the design and synthesis of a diverse range of fluorescent probes for various biological applications.

Mechanistic Insights into Chelated Assisted Bioorthogonal Cycloaddition

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Acceleration by Picolyl Motif

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific "click chemistry" reaction used to form a stable triazole linkage between an azide (B81097) and a terminal alkyne. frontiersin.orgmdpi.com However, its application in living systems has been hampered by the cytotoxicity associated with the copper(I) catalyst. nih.gov The picolyl azide motif was engineered to address this limitation by accelerating the reaction rate, thereby allowing for the use of significantly lower and less toxic copper concentrations. nih.govacs.org

The mechanism of acceleration is attributed to the pyridine (B92270) nitrogen within the picolyl group, which chelates the copper(I) ion. nih.govinterchim.fr This action increases the effective local concentration of the copper catalyst at the site of the reaction, significantly boosting the reaction kinetics. axispharm.commedkoo.cominterchim.fr Studies have shown that this intramolecular assistance is so effective that it can increase the specific signal in protein labeling on live cells by as much as 25-fold compared to conventional, non-chelating azides. nih.gov The rate enhancement allows for efficient labeling at copper concentrations as low as 10–40 µM, which are more compatible with cellular health. nih.govfrontiersin.orgnih.gov

Furthermore, the electronic properties of the picolyl ring influence the reaction rate. The introduction of electron-donating groups to the pyridine ring, such as a methoxy (B1213986) group, can further increase the electron density on the chelating nitrogen, leading to even greater rate acceleration. nih.govacs.org Conversely, electron-withdrawing substituents, like chlorine, tend to diminish this accelerating effect. nih.gov

Kinetic and Mechanistic Studies of Picolyl Azide Reactivity Enhancement

Kinetic investigations have provided deeper insight into how the picolyl azide enhances CuAAC reactivity. The rate-determining step in the standard CuAAC reaction is often considered to be the interaction between the copper(I)-acetylide intermediate and the azide. nih.govnih.gov The picolyl azide structure is believed to accelerate this crucial step by pre-organizing the reactants. nih.gov The internal copper-chelating motif facilitates the formation of the copper-metallacycle, which is a key intermediate in the catalytic cycle. nih.gov Some mechanistic proposals suggest that the high reactivity of chelating azides stems from a rapid interaction between the copper and the azido (B1232118) group that occurs before the formation of the Cu(I)-acetylide, which in turn makes the deprotonation of the alkyne the new rate-determining step. nih.gov2bscientific.com

Experimental data consistently demonstrates the superior kinetics of picolyl azides. In vitro assays using a fluorogenic alkyne showed that under low copper conditions (10 µM CuSO₄) and without specialized ligands, picolyl azides produced significant product yields within 30 minutes, whereas conventional azides yielded no detectable product. nih.gov The kinetic advantage is so pronounced that the reaction rate with a picolyl azide at 10 µM copper can exceed that of a conventional azide at a 10-fold higher concentration (100 µM). nih.gov This enhancement can also compensate for the absence of rate-accelerating copper ligands like THPTA. nih.gov

| Azide Type | Condition | Conversion after 10 min (%) | Conversion after 30 min (%) |

|---|---|---|---|

| Picolyl Azide 2 | 10 µM CuSO₄, no ligand | 58 | 81 |

| Conventional Azide 1 | 0 | 0 | |

| Picolyl Azide 4 | 10 µM CuSO₄, no ligand | 19 | 38 |

| Conventional Azide 3 | 0 | 0 |

Data derived from fluorogenic assays comparing picolyl azides (2 and 4) with their non-chelating carbocyclic analogs (1 and 3). The data highlights the dramatic increase in reaction yield when the picolyl motif is present. nih.gov

Further studies have examined how substituents on the picolyl ring impact reaction kinetics. An electron-donating group on the pyridine ring was shown to significantly boost the efficiency of the cycloaddition.

| Azide Compound | Conversion after 5 min (%) | Conversion after 60 min (%) |

|---|---|---|

| Picolyl Azide 4 (with electron-donating group) | ~60 | ~85 |

| Picolyl Azide 3 (unsubstituted) | ~15 | ~30 |

Data derived from a fluorogenic assay comparing the reaction kinetics of a picolyl azide with an electron-donating group (4) to a previously reported unsubstituted picolyl azide (3). The results show a substantial increase in conversion efficiency. acs.org

Copper-Free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Picolyl Azides

As an alternative to CuAAC, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) offers a truly catalyst-free bioorthogonal reaction. frontiersin.orginterchim.fr This reaction relies on the high reactivity of a strained cyclooctyne (B158145), such as DBCO or BCN, which reacts with an azide without the need for a metal catalyst. interchim.fraxispharm.com

Picolyl azides, including APDye 430 Picolyl Azide, can participate in SPAAC reactions. axispharm.cominterchim.fr However, the primary advantage of the picolyl motif—its ability to chelate copper—is irrelevant in this copper-free context. In SPAAC, the reaction kinetics are primarily dictated by the ring strain and electronic properties of the cyclooctyne partner. axispharm.comiris-biotech.de While SPAAC is an important tool for live-cell imaging due to its biocompatibility, the literature emphasizes the use of picolyl azides for their dramatic rate-enhancing effects in CuAAC. nih.govacs.orgaxispharm.com The choice between CuAAC with a picolyl azide and SPAAC often involves a trade-off between the faster kinetics of chelation-assisted CuAAC and the complete absence of catalyst in SPAAC. nih.govaxispharm.com

Chemo- and Regioselectivity in Picolyl Azide-Mediated Reactions

Selectivity is a hallmark of click chemistry, encompassing both chemoselectivity (preferential reaction with one functional group over others) and regioselectivity (control over the orientation of the product). dalalinstitute.comdurgapurgovtcollege.ac.inabo.fi

The CuAAC reaction is renowned for its exceptional regioselectivity. The copper(I) catalyst mechanistically directs the reaction to almost exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. mdpi.comuni-muenchen.de The use of a picolyl azide like this compound does not alter this intrinsic property, ensuring the formation of a single, well-defined product regioisomer. mdpi.com This is in stark contrast to the uncatalyzed Huisgen cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. mdpi.comuni-muenchen.de

Chemoselectivity is fundamental to the bioorthogonal nature of the azide-alkyne cycloaddition. nih.govfrontiersin.org The azide and alkyne groups are mutually reactive but remain inert to the vast array of other functional groups present in complex biological environments. nih.govuni-muenchen.de The enhanced reactivity of picolyl azides in CuAAC can be harnessed to achieve an even higher level of chemoselectivity between different types of azides. It has been reported that the significant difference in reactivity between a picolyl azide and a non-chelating azide allows for the selective reaction of the picolyl azide with an alkyne, leaving the non-chelating azide untouched for a subsequent, orthogonal reaction step. uni-muenchen.de This strategy enables the development of sophisticated, multi-step labeling and assembly protocols. uni-muenchen.de

Spectroscopic Principles for Applied Imaging and Detection

Optimization of Excitation and Emission Parameters for Biological Environments

APDye 430 Picolyl Azide (B81097) is characterized by a nominal excitation maximum around 430 nm and an emission maximum at approximately 539 nm. axispharm.comaxispharm.com Its structural analogue, Alexa Fluor 430, exhibits similar spectral properties with an excitation peak at 433 nm and an emission peak at 541 nm. bitesizebio.comfluorofinder.com This places its fluorescence in the green-yellow region of the visible spectrum. For optimal signal generation in biological applications such as fluorescence microscopy and flow cytometry, it is crucial to use light sources and filter sets that align with these wavelengths. axispharm.com Commonly used excitation sources include the 430 nm line of various lasers or filtered lamps. bitesizebio.com

The dye's performance is notably stable across a wide range of pH levels, from 4 to 10, which is a significant advantage in diverse biological environments where pH can vary between different cellular compartments or in extracellular spaces. axispharm.combitesizebio.comaxispharm.com This pH insensitivity ensures a consistent and reliable fluorescent signal that is not confounded by local changes in proton concentration. bitesizebio.com

Table 1: Spectroscopic Properties of APDye 430 Picolyl Azide and its Analogue

| Property | This compound | Alexa Fluor 430 |

| Excitation Maximum | ~430 nm axispharm.com | 433 nm bitesizebio.comfluorofinder.com |

| Emission Maximum | ~539 nm axispharm.com | 541 nm bitesizebio.comfluorofinder.com |

| Molar Extinction Coefficient | 15,000 cm⁻¹M⁻¹ axispharm.com | 16,000 cm⁻¹M⁻¹ fluorofinder.com |

| Recommended Laser Line | 430 nm | 433 nm |

| Emission Color | Green-Yellow | Green-Yellow |

| pH Sensitivity | Insensitive (pH 4-10) axispharm.comaxispharm.com | Insensitive (pH 4-10) bitesizebio.com |

Photophysical Stability and Quantum Yield Considerations in Advanced Imaging

The photophysical stability of a fluorophore is a critical parameter for advanced imaging techniques that often require prolonged or intense light exposure. APDye 430, being structurally identical to Alexa Fluor 430, benefits from the high photostability characteristic of the Alexa Fluor dye family. axispharm.combitesizebio.comevidentscientific.com This resistance to photobleaching allows for longer observation times and the capture of multiple images without significant signal loss, which is essential for time-lapse imaging and detailed structural analysis. bitesizebio.com

The fluorescence quantum yield, a measure of the efficiency of photon emission after absorption, is a key determinant of a dye's brightness. While a specific quantum yield for this compound is not readily published, its structural counterpart, Alexa Fluor 430, is reported to have a relatively high quantum yield for its spectral range. axispharm.com For instance, an Alexa Fluor 430 amine derivative has a reported quantum yield of 0.23. The fluorescence lifetime of Alexa Fluor 430 in water is approximately 4.1 nanoseconds, a value that can be influenced by the local microenvironment. researchgate.net It is important to note that the quantum yield of coumarin-based dyes can be significantly enhanced in certain environments, such as when bound to proteins or within hydrophobic lipid domains. researchgate.net

The picolyl azide group is a key feature of this probe, designed to enhance the kinetics of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. axispharm.comnih.govinterchim.commit.edu This is achieved through the chelating effect of the picolyl moiety, which increases the effective concentration of the copper catalyst at the reaction site. nih.govmit.edu This acceleration allows for the use of significantly lower copper concentrations, which is highly advantageous in live-cell imaging as high copper levels can be toxic and can also quench the fluorescence of other probes, such as fluorescent proteins. axispharm.com The enhanced reaction efficiency makes this compound particularly suitable for the detection of low-abundance biomolecules. axispharm.comaxispharm.com

Influence of Local Microenvironment on Fluorescent Signal Characteristics

The fluorescent properties of coumarin-based dyes like APDye 430 are known to be sensitive to the polarity of their local microenvironment. societechimiquedefrance.fr This solvatochromism can manifest as shifts in the excitation and emission spectra, as well as changes in fluorescence quantum yield and lifetime. societechimiquedefrance.fr Generally, a decrease in solvent polarity can lead to an enhancement of fluorescence. researchgate.net

When this compound is conjugated to a biomolecule, its immediate surroundings change from an aqueous solution to the microenvironment of the protein, lipid, or nucleic acid. For example, when a similar coumarin (B35378) dye was incorporated into the hydrophobic domains of a polymer, a significant fluorescence enhancement was observed. researchgate.net This property can be advantageous, as the binding of the probe to its target can result in a "turn-on" effect, increasing the signal-to-noise ratio. Conversely, changes in the conformation of the labeled biomolecule can also modulate the dye's fluorescence, providing a tool to study dynamic biological processes. The inherent pH insensitivity of the APDye 430 core within the 4-10 range simplifies the interpretation of fluorescence changes, as they are more likely to be attributable to other environmental factors like polarity or binding, rather than pH fluctuations. axispharm.comaxispharm.com

Adaptation for Various Spectroscopic Detection Platforms

The favorable spectroscopic properties of this compound make it a versatile tool for a range of spectroscopic detection platforms. Its primary applications are in fluorescence microscopy and flow cytometry, where its brightness and photostability enable sensitive detection and quantification. axispharm.com

In fluorescence microscopy , this compound can be used to visualize the localization of alkyne-tagged biomolecules within fixed or live cells. The ability to use low copper concentrations for the click reaction is particularly beneficial for live-cell imaging, minimizing cytotoxicity. axispharm.com Furthermore, its compatibility with common fixatives like paraformaldehyde allows for its use in immunofluorescence protocols in combination with antibody-based detection methods. bitesizebio.com

For flow cytometry , the dye's strong emission signal allows for the clear identification and sorting of cells that have been labeled with an alkyne-containing metabolic precursor. Its spectral characteristics allow for its integration into multicolor experiments with other fluorophores, provided that appropriate filter sets are used to minimize spectral overlap.

While not extensively documented for this specific dye, the high photostability and brightness of the Alexa Fluor family suggest potential suitability for super-resolution microscopy techniques such as STED or STORM, which place high demands on fluorophore performance. nih.govbiotium.com The use of picolyl azide chemistry to achieve high labeling densities is also an important consideration for these advanced imaging modalities.

Advanced Applications in Chemical Biology and Cellular Research

Live Cell Imaging and Labeling Methodologies

APDye 430 Picolyl Azide (B81097) is particularly well-suited for live-cell imaging due to the enhanced efficiency and biocompatibility of the picolyl azide-alkyne cycloaddition. The internal copper-chelating motif allows for robust labeling at significantly lower copper concentrations (as low as 40-50 µM) compared to standard azide probes. nih.govbiotium.com This minimizes cellular toxicity associated with higher copper levels, making it a superior choice for imaging dynamic processes in living cells without perturbing their native state. nih.gov

Research has demonstrated that the combination of a picolyl azide probe with a copper-chelating ligand like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) acts synergistically to improve reaction rates on the surface of live cells. nih.gov This enables rapid and specific labeling of alkyne-tagged biomolecules. For instance, cell surface proteins genetically fused to an acceptor peptide can be enzymatically modified with a picolyl azide, which is then available for rapid fluorescent tagging with an alkyne-modified fluorophore. google.com Conversely, alkyne-tagged proteins can be efficiently labeled using APDye 430 Picolyl Azide. This improved reactivity allows for shorter incubation times and lower probe concentrations, leading to higher signal-to-noise ratios in fluorescence microscopy. molecularcloud.org

Protein Bioconjugation and Proteome Profiling Strategies

The accelerated kinetics of the picolyl azide group makes this compound a powerful tool for various protein labeling strategies, enabling both site-specific modification and broader proteome profiling.

Genetic code expansion is a powerful technique for incorporating non-canonical amino acids (ncAAs) with unique chemical handles into proteins at specific sites. nih.govfrontiersin.org To leverage the benefits of picolyl azide chemistry, researchers have developed a lysine-based ncAA, picolyl azide-lysine (PazK). nih.govdiva-portal.orgdiva-portal.org This ncAA can be efficiently and site-specifically incorporated into proteins in mammalian cells using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair that recognizes the amber (UAG) stop codon. nih.govdiva-portal.org

Once incorporated, the picolyl azide side chain of PazK provides a reactive handle for subsequent labeling. Proteins containing PazK show markedly improved reactivity with alkyne-functionalized probes, such as those conjugated to other fluorophores or affinity tags, via the CuAAC reaction. nih.govdiva-portal.org This methodology allows for the precise attachment of APDye 430 (via an alkyne derivative) to a protein of interest that has been genetically programmed to contain a picolyl azide ncAA, facilitating highly specific imaging and functional studies. nih.gov

| Research Finding | Organism/System | Significance | Source(s) |

| PazK Incorporation | Mammalian HEK293T cells | Efficient, site-specific incorporation of a picolyl azide ncAA into proteins via amber suppression. | nih.govdiva-portal.org |

| Improved Reactivity | In lysate and on live cells | PazK-labeled proteins show improved CuAAC reaction rates, especially at low, cell-compatible Cu(I) concentrations. | nih.govnih.gov |

| Live Cell Labeling | Live HEK cells | Successful labeling of cell surface receptors containing PazK with alkyne-probes at low copper concentrations (50 µM). | nih.gov |

Sortase-mediated ligation, or "sortagging," is an enzymatic method for site-specific protein modification. broadpharm.comnih.gov The enzyme Sortase A recognizes a specific peptide motif (e.g., LPXTG) at the C-terminus of a target protein and cleaves it, subsequently ligating it to an N-terminal oligo-glycine nucleophile. broadpharm.comnih.govrsc.org

A picolyl azide functionalized with an N-terminal triglycine (B1329560) (Gly-Gly-Gly) motif can serve as the nucleophile in this reaction. broadpharm.com A protein of interest engineered to contain a C-terminal LPXTG tag can be site-specifically labeled with this picolyl azide-GGG probe by Sortase A. The resulting protein, now bearing a picolyl azide handle, can be further modified by reaction with an alkyne-functionalized molecule. By using an alkyne derivative of APDye 430, this two-step process allows for the precise, enzyme-directed attachment of the fluorophore to a target protein, which is useful for creating specific protein conjugates for imaging or flow cytometry. broadpharm.com

The incorporation of ncAAs is a cornerstone of modern chemical biology, enabling the introduction of functionalities not found in the 20 canonical amino acids. nih.govnih.govmdpi.com The development of PazK (picolyl azide-lysine) is a prime example of creating an ncAA specifically for enhanced bioorthogonal labeling. nih.govfrontiersin.org

Incorporating PazK into a protein of interest allows researchers to study protein dynamics, localization, and interactions with greater precision. nih.gov The enhanced reactivity of the picolyl azide group ensures that labeling reactions with a corresponding probe like APDye 430 Alkyne are fast and efficient, even with low target protein expression levels. molecularcloud.orgbroadpharm.com This increased sensitivity is critical for functional studies of low-abundance proteins within their native cellular environment. molecularcloud.org The ability to achieve robust labeling under biocompatible conditions ensures that the observed protein function is not an artifact of cytotoxic labeling conditions. nih.gov

Glycan and Lipid Labeling for Cellular Visualization

Metabolic labeling is a widely used strategy to visualize glycans and lipids in living cells. This approach involves introducing biosynthetic precursors containing bioorthogonal functional groups to cells. For example, cells can be cultured with monosaccharide analogs bearing an alkyne group (e.g., peracetylated N-azidoacetylgalactosamine, GalNAz, for reaction with an alkyne-fluorophore, or an alkyne-modified sugar for reaction with an azide-fluorophore). These analogs are metabolized and incorporated into cellular glycoconjugates. researchgate.net

Similarly, alkyne-modified fatty acids can be fed to cells to be incorporated into lipids. The alkyne-tagged glycans and lipids can then be visualized by CuAAC reaction with a fluorescent azide probe. The use of this compound in this context offers significant advantages. Its heightened reactivity enables the sensitive detection of even sparsely distributed or low-abundance glycans and lipids, providing a clearer and more detailed picture of their localization and trafficking within the cell. molecularcloud.orgresearchgate.net

Nucleic Acid Modification and Probing in Biological Systems

The chemical modification and labeling of nucleic acids are essential for studying their structure, function, and localization. The CuAAC reaction is a robust method for attaching probes to DNA and RNA. nih.gov Alkyne-modified nucleosides can be incorporated into nucleic acids either through solid-phase synthesis of oligonucleotides or enzymatically using polymerases. nih.gov

These alkyne-modified nucleic acids can then be specifically tagged with this compound. The superior kinetics of the picolyl azide allows for efficient labeling under mild conditions that preserve the integrity of the nucleic acid structure. molecularcloud.orgbiotium.com This strategy can be applied to visualize specific DNA or RNA sequences in fixed cells (fluorescence in situ hybridization, FISH) or to label nucleic acids for in vitro biochemical assays with high sensitivity. nih.gov

Investigation of Enzyme Active-Site Dynamics using Spectroscopic Analogs

The study of enzyme mechanisms extends beyond static structural snapshots, delving into the dynamic motions that occur over timescales from femtoseconds to milliseconds. nih.gov These dynamics within an enzyme's active site are often crucial for its catalytic function. A powerful method for probing these motions is the use of spectroscopic analogs of natural coenzymes or substrates. By introducing a molecule that mimics the natural ligand but contains a spectroscopic probe, researchers can monitor the environmental changes and dynamics within the active site as the enzyme proceeds through its catalytic cycle. The azide group, in particular, has proven to be a valuable vibrational probe for both static and time-resolved infrared spectroscopy, allowing for the investigation of structural dynamics and environmental interactions. researchgate.net

Time-Resolved Spectroscopic Studies of Biomolecular Motions

Time-resolved spectroscopy encompasses a set of techniques used to observe the dynamics of molecular processes that occur on extremely short timescales, from picoseconds to nanoseconds. nih.gov These methods are indispensable for analyzing biomolecular structure and dynamics, including protein folding and enzyme catalysis. nih.govfao.org By exciting a sample with a short pulse of light and monitoring the subsequent signal (e.g., fluorescence or absorption) as a function of time, researchers can extract information about molecular motions and interactions. nih.govresearchgate.net

In the context of enzyme dynamics, time-resolved techniques like two-dimensional infrared (2D IR) spectroscopy and time-resolved fluorescence spectroscopy are particularly powerful. nih.govnih.gov When a probe, such as a coenzyme analog, is bound in an enzyme's active site, its spectroscopic properties are modulated by the surrounding protein environment.

Studies using PAAD+ with formate (B1220265) dehydrogenase (FDH) via 2D IR spectroscopy have revealed detailed insights into active-site dynamics. nih.gov In aqueous solution, the spectral signal of the analog diffuses completely within hundreds of femtoseconds, reflecting the rapid hydrogen bond dynamics of water. researchgate.net However, when bound to the enzyme, the analog exhibits fluctuations on a picosecond timescale, indicating that the active site environment is more constrained but still dynamic. nih.gov These experiments demonstrate that the active site exhibits fast dynamics that may be coupled to the chemical transformation catalyzed by the enzyme. psu.edu

A coenzyme analog functionalized with this compound could be studied using time-resolved fluorescence spectroscopy. nih.gov After attaching the fluorescent dye to a coenzyme via the enhanced click chemistry reaction, the analog can be introduced to its partner enzyme. Upon excitation with a laser pulse, the fluorescence lifetime and anisotropy of the APDye 430 probe would be sensitive to its mobility and local environment within the active site. Changes in these parameters during substrate binding or catalysis would provide a direct readout of the conformational dynamics of the active site, revealing how the enzyme's structure fluctuates to perform its function. nih.gov

Table 2: Research Findings on Enzyme Dynamics Using Spectroscopic Analogs

| Enzyme System | Spectroscopic Probe/Analog | Technique | Key Findings |

|---|---|---|---|

| Formate Dehydrogenase (FDH) | 3-Picolyl Azide Adenine Dinucleotide (PAAD+) nih.gov | 2D IR Spectroscopy nih.gov | In the enzyme-bound state, the analog shows picosecond fluctuations and a significant static component, indicating constrained but present dynamics within the active site. nih.govresearchgate.net |

| Formate Dehydrogenase (FDH) | Azide (N₃⁻) inhibitor psu.edu | Infrared Photon Echo Spectroscopy psu.edu | The reactive ternary complex (enzyme-NAD+-azide) exhibits only femtosecond to picosecond active-site dynamics, suggesting fast motions are relevant near the catalytic transition state. psu.edu |

| Rhodobacter sphaeroides AppA | Intrinsic Flavin cofactor nih.gov | Time-resolved fluorescence and transient absorption spectroscopy nih.gov | Revealed a temporary electron transfer from a tyrosine residue to the flavin cofactor as a triggering event for hydrogen-bond rearrangements in the photocycle. nih.gov |

Design Principles for Apdye 430 Picolyl Azide Based Probes

Linker Design for Bioconjugation Versatility and Efficiency

The linker component of an APDye 430 Picolyl Azide (B81097) probe is critical for its successful application. The linker connects the fluorescent dye to a biomolecule of interest and its design influences the efficiency and versatility of the bioconjugation process. americanpharmaceuticalreview.com

The picolyl azide group itself is a key feature that enhances the efficiency of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a type of "click chemistry". enamine.net This reaction is known for its high yield and the formation of stable triazole products. enamine.net The picolyl moiety in APDye 430 Picolyl Azide incorporates a copper-chelating motif. axispharm.commedkoo.com This design raises the effective concentration of the copper(I) catalyst at the reaction site, which dramatically increases the rate of the CuAAC reaction. molecularcloud.orgbroadpharm.com This increased reaction rate allows for a significant reduction in the required concentration of the copper catalyst, by at least tenfold, without compromising labeling efficiency. molecularcloud.orgbroadpharm.com

The structure of the linker can also be manipulated to alter the properties of the resulting bioconjugate. americanpharmaceuticalreview.com For instance, the hydrophobicity of many payloads can lead to aggregation and solubility issues. americanpharmaceuticalreview.com Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to mitigate these problems. americanpharmaceuticalreview.com A variety of reactive groups can be incorporated into linkers to enable conjugation to different functional groups on biomolecules, including amines, thiols, and carbonyls. axispharm.com

| Linker Feature | Advantage | Reference |

| Picolyl Azide | Increases effective local concentration of Cu(I) catalyst, enhancing CuAAC reaction rate. | axispharm.commedkoo.commolecularcloud.orgbroadpharm.com |

| PEG Spacer | Improves hydrophilicity and reduces aggregation of the bioconjugate. | americanpharmaceuticalreview.com |

| Varied Reactive Groups | Allows for versatile conjugation to different biomolecular targets. | axispharm.com |

Steric Shielding Strategies for Enhanced Probe Performance in Complex Media

The performance of fluorescent probes can be compromised in complex biological media due to non-specific interactions and quenching effects. Steric shielding strategies are employed in the design of this compound-based probes to overcome these challenges.

One approach to steric shielding is the incorporation of bulky or inert chemical groups within the linker or surrounding the fluorophore. These groups can physically hinder non-specific binding of the probe to other molecules in the cellular environment, thereby reducing background fluorescence and improving the signal-to-noise ratio.

Furthermore, the design of "Azide Plus" reagents represents a significant advancement for improving CuAAC reactions in complex media. axispharm.com These reagents contain a complete copper-chelating system within their structure. This allows for the formation of highly active copper complexes that act as both reactant and catalyst. axispharm.com This design leads to an almost instantaneous reaction with alkynes even under dilute conditions, which is particularly valuable for improving biocompatibility and achieving a high signal-to-noise ratio in challenging environments. axispharm.com

| Shielding Strategy | Mechanism of Action | Benefit in Complex Media |

| Bulky/Inert Groups | Physically blocks non-specific interactions. | Reduced background fluorescence, improved signal-to-noise ratio. |

| "Azide Plus" Reagent Design | Contains an integrated copper-chelating system for enhanced reactivity. | Improved reaction efficiency and biocompatibility, higher signal-to-noise ratio. axispharm.com |

Strategies for Detection and Visualization of Low Abundance Biomolecules

A primary advantage of using this compound is its suitability for detecting low-abundance biomolecules. axispharm.combroadpharm.com The enhanced reactivity conferred by the picolyl azide group is a key factor in this capability. molecularcloud.orgbroadpharm.com

The introduction of the picolyl moiety into the azide probe leads to a substantial increase in the sensitivity of alkyne detection. molecularcloud.orgbroadpharm.com This heightened sensitivity is crucial when the target biomolecule is present in very small quantities. The rapid reaction kinetics of the picolyl azide with alkynes, even at low concentrations of the copper catalyst, allows for efficient labeling of these scarce targets. molecularcloud.orgbroadpharm.com

Furthermore, the "Azide Plus" reagents, with their unprecedented reactivity in the CuAAC reaction, are of special value for the detection of low-abundance targets. axispharm.com This is because the highly efficient reaction can generate a detectable signal from a very small number of labeled molecules. The result is a significantly improved signal-to-noise ratio, which is essential for the reliable detection of low-abundance species. axispharm.com

| Strategy for Low Abundance Detection | Underlying Principle | Outcome |

| Picolyl Azide Chemistry | Increased CuAAC reaction rate and efficiency at low catalyst concentrations. | Substantial increase in the sensitivity of alkyne detection. molecularcloud.orgbroadpharm.com |

| "Azide Plus" Reagents | Extremely rapid and efficient CuAAC reaction due to an integrated catalyst system. | Unprecedented reactivity, enabling detection of very small quantities of target molecules with a high signal-to-noise ratio. axispharm.com |

Comparative Analysis with Other Bioorthogonal Fluorescent Probes

Performance Comparison with Conventional Azide (B81097) Fluorophores

APDye 430 Picolyl Azide is a green-fluorescent probe featuring an absorption maximum around 430 nm and an emission maximum at approximately 539 nm. axispharm.comlumiprobe.com Its performance can be benchmarked against conventional azide fluorophores, such as those based on the same core dye structure but lacking the picolyl group (e.g., APDye 430 Azide). The comparison hinges on key photophysical properties and performance in labeling applications.

Photophysical Properties: The core fluorophore, APDye 430, is spectrally similar to Alexa Fluor 430 and is characterized by its brightness and high photostability. axispharm.comlumiprobe.com It is water-soluble and its fluorescence is stable across a wide pH range (pH 4 to 10). lumiprobe.com These characteristics are largely retained in the picolyl azide derivative. However, the primary distinction and advantage of the picolyl azide variant lie not in its inherent spectral properties but in the efficiency with which it conjugates to target molecules via click chemistry.

Labeling Efficiency and Sensitivity: Conventional azide fluorophores react with terminal alkynes in the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com While effective, this reaction often requires concentrations of the copper catalyst that can be toxic to living cells, limiting its in vivo applications. nih.govbiorxiv.org this compound is designed to overcome this limitation. The "picolyl" part of its name refers to a 2-picolyl group, which contains a pyridine (B92270) ring positioned to chelate the copper(I) catalyst. frontiersin.org This internal chelation dramatically increases the effective concentration of the catalyst at the reaction site, leading to a significant acceleration of the CuAAC reaction rate. axispharm.com

This rate enhancement allows for the use of much lower copper concentrations—often tenfold less—without compromising labeling efficiency. axispharm.comnih.gov In experiments on living cells, the use of a picolyl azide conjugate instead of a conventional alkyl azide resulted in up to a 25-fold increase in the specific protein signal. nih.govgoogle.com This makes this compound particularly valuable for detecting low-abundance biomolecules where a high signal-to-noise ratio is critical. axispharm.comaxispharm.com

| Parameter | This compound | Conventional APDye 430 Azide |

|---|---|---|

| Excitation/Emission Maxima | ~430 nm / ~539 nm axispharm.com | ~430 nm / ~539 nm axispharm.com |

| Reaction Mechanism | Chelation-assisted CuAAC nih.gov | Standard CuAAC mdpi.com |

| Relative Reaction Rate | Significantly faster researchgate.netmdpi.com | Baseline |

| Required Copper Concentration | Low (e.g., 10-40 µM) frontiersin.orgnih.gov | Higher (e.g., 100 µM or more) nih.gov |

| Signal Intensity in Cells | Up to 25-fold higher signal nih.govgoogle.com | Lower, especially for low-abundance targets |

Advantages over Non-Picolyl Azide Click Reagents in Biocompatible Systems

The primary advantage of this compound in living systems is its enhanced biocompatibility, which stems directly from the kinetics of the chelation-assisted CuAAC reaction.

Reduced Cytotoxicity: The toxicity associated with CuAAC in live cells is a major concern, as the copper(I) catalyst can generate reactive oxygen species (ROS), leading to cellular damage. nih.govbiorxiv.org By dramatically accelerating the reaction, picolyl azides enable researchers to significantly reduce the concentration of the copper catalyst needed for effective labeling. nih.gov This reduction in copper load minimizes ROS production and subsequent cytotoxicity, making it a more suitable tool for live-cell imaging and in vivo studies. frontiersin.orgnih.gov The use of copper-chelating ligands like THPTA can further protect cells, but the picolyl azide's inherent chelating ability provides a synergistic or even primary means of reducing copper toxicity. nih.govnih.gov

Superior Kinetics at Low Concentrations: In the complex and crowded environment of a cell, the concentrations of labeling reagents are often limited. nih.gov The superior kinetics of picolyl azides are a significant boon under these demanding conditions. Research has shown that the reaction rate of a picolyl azide at a low copper concentration (e.g., 10 µM) can exceed that of a conventional non-chelating azide at a much higher copper concentration (e.g., 100 µM). nih.gov This kinetic advantage ensures that labeling can be achieved rapidly and efficiently, even when dealing with transient biological events or low-abundance targets. This effect is so pronounced that the use of a picolyl azide can more than compensate for the complete omission of an accelerating ligand like THPTA. nih.gov

| Azide Type | Copper (CuSO₄) Concentration | Additional Ligand | % Conversion after 30 min |

|---|---|---|---|

| Conventional Azide | 10 µM | None | No detectable product nih.gov |

| Picolyl Azide | 10 µM | None | 81% nih.gov |

| Conventional Azide | 100 µM | THPTA | Complete (in >10 min) nih.gov |

| Picolyl Azide | 10 µM | THPTA | Complete (in <5 min) nih.gov |

Integration with Complementary Bioorthogonal Chemistries for Multiplexing

A key goal in cell biology is the simultaneous visualization of multiple molecular species to understand their interactions and spatiotemporal dynamics. the-scientist.com Bioorthogonal chemistry allows for such multiplexed imaging by using several distinct, non-interfering reactions in the same system. researchgate.net this compound and the CuAAC reaction it facilitates can be paired with other bioorthogonal reactions for powerful multiplexing experiments.

Orthogonal Reaction Pairs: The CuAAC reaction is orthogonal to several other widely used bioorthogonal ligations, meaning its components (azide and alkyne) will not cross-react with the components of the other reactions. pcbiochemres.com Key examples include:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves a strained cyclooctyne (B158145) and an azide. Since it does not require a copper catalyst, it is inherently orthogonal to CuAAC. A system can be designed where a cell is labeled with a biomolecule tagged with a terminal alkyne and another tagged with an azide. The alkyne-tagged molecule can be detected with this compound via CuAAC, while the azide-tagged molecule can be detected with a strained cyclooctyne-fluorophore conjugate via SPAAC.

Inverse-Electron-Demand Diels-Alder (iEDDA) Reaction: This is an extremely fast reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene). mdpi.com The tetrazine/alkene pair is orthogonal to the azide/alkyne pair, enabling three- or even four-color imaging when combined with CuAAC and SPAAC. acs.org For instance, one could label three different proteins with a terminal alkyne, an azide, and a trans-cyclooctene, respectively. They could then be visualized simultaneously using this compound, a strained cyclooctyne-fluorophore, and a tetrazine-fluorophore, each with a distinct emission spectrum. researchgate.netacs.org

This capacity for integration makes this compound a valuable component in the expanding toolkit for multiplexed fluorescence imaging, allowing researchers to dissect complex biological systems with greater precision. the-scientist.comacs.org

Emerging Research Directions and Future Outlook for Apdye 430 Picolyl Azide

Development of Next-Generation Picolyl Azide (B81097) Derivatives for Enhanced Properties

The core advantage of picolyl azide lies in its internal chelating motif, which accelerates the CuAAC reaction by increasing the effective concentration of the copper catalyst at the reaction site. axispharm.com2bscientific.com Research is actively pursuing the development of next-generation derivatives with even more enhanced properties.

One primary direction is the synthesis of picolyl azide analogues with modified electronic properties to further boost reaction kinetics. nih.govacs.org Studies have shown that introducing electron-donating groups to the pyridine (B92270) ring of the picolyl azide can substantially accelerate the cycloaddition reaction. nih.govacs.org For example, a picolyl azide derivative combined with a BTTPS-Cu(I) catalyst was found to provide the fastest CuAAC reaction kinetics reported to date, proving 5-fold more sensitive than conventional, non-chelating azides in detecting proteins in crude cell lysates. nih.govacs.org

Another significant innovation is the development of chelating azides with a complete copper-chelating system built into their structure, sometimes referred to as "Azides Plus". 2bscientific.com These molecules act as both reactant and catalyst, forming strong, active copper complexes. This design can lead to much faster kinetics compared to conventional azides and even simple picolyl azides, which often still require an external copper-chelating ligand like THPTA for optimal performance. 2bscientific.comdiva-portal.org

A transformative advance is the creation of genetically encodable picolyl azide derivatives. diva-portal.orgresearchgate.netfrontiersin.org Researchers have successfully synthesized a non-canonical amino acid (ncAA), picolyl azide-lysine (PazK), which can be efficiently and site-specifically incorporated into proteins in mammalian cells using amber suppression. researchgate.netfrontiersin.org Proteins labeled with PazK exhibit improved reactivity with alkyne reagents in CuAAC reactions, even at reduced copper concentrations, upgrading the toolkit of genetically encodable reagents for bioorthogonal chemistry. diva-portal.orgresearchgate.netfrontiersin.org

| Derivative Type | Key Feature | Advantage over APDye 430 Picolyl Azide | Research Finding |

| Electron-Donating Group Modified Picolyl Azides | Pyridine ring is modified with electron-donating substituents. | Faster reaction kinetics. nih.govacs.org | Boosted the efficiency of ligand-accelerated CuAAC by 20-38 fold in living systems. nih.govacs.org |

| "Azide Plus" Derivatives | Contains a complete, integrated copper-chelating system. | Functions as both reactant and catalyst; may not require additional chelating ligands. 2bscientific.com | Displays much faster kinetics compared to CuAAC with conventional azides. 2bscientific.com |

| Genetically Encodable Picolyl Azides (e.g., PazK) | Can be incorporated site-specifically into proteins as a non-canonical amino acid. | Enables precise labeling of specific proteins from their genetic blueprint. researchgate.netfrontiersin.org | PazK-labeled proteins show improved reactivity with alkyne reagents in CuAAC. researchgate.netfrontiersin.org |

Exploration of Multi-Color Imaging and Multiplexed Labeling Strategies

A major goal in cell biology is to visualize multiple distinct biomolecules simultaneously to understand their complex interactions. The future of fluorescent probes like this compound is deeply intertwined with the development of multiplexed labeling strategies. This relies on the concept of mutual orthogonality, where multiple chemical reactions can occur in the same biological system without interfering with one another. acs.orgnih.gov

CuAAC, the reaction for which this compound is designed, is exquisitely bioorthogonal and is also considered orthogonal to other major bioorthogonal reactions like strain-promoted inverse electron-demand Diels-Alder cycloaddition (SPIEDAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). frontiersin.orgacs.org This orthogonality allows researchers to perform two or more distinct chemical conjugations in the same cell. frontiersin.org For instance, a researcher could use CuAAC with this compound to label an alkyne-modified protein and simultaneously use a tetrazine-functionalized dye to label a cyclooctyne-tagged glycan. acs.orgnih.gov

Recent research has pushed this concept further, demonstrating the potential for four-color fluorescent labeling by combining three different bioorthogonal reactions: TAMM condensation, CuAAC, and tetrazine ligation. acs.org Such strategies break the current limits of bioorthogonal reaction-based imaging, where the number of available, mutually exclusive reactions was a bottleneck. acs.org

Another approach to multiplexing involves iterative labeling cycles. nih.gov In these methods, a target protein is labeled via click chemistry and imaged. Subsequently, the fluorophore is chemically cleaved, and the process is repeated for a different target protein with a different color probe. This allows for the profiling of a large number of proteins within single cells from the same tissue sample, providing unprecedented insight into cellular heterogeneity and organization. nih.gov

Expansion into Novel Bioorthogonal Reaction Systems and Methodologies

While this compound represents a highly optimized reagent for CuAAC, the broader field of bioorthogonal chemistry is continually expanding to include entirely new reaction systems. rsc.orgeurjchem.com The future will likely see the integration of picolyl azide dyes with these emerging methodologies, or the development of new dyes for novel reactions.

Key trends in the development of new bioorthogonal reactions include:

Catalyst-Free Reactions : A significant driver of innovation is the desire to move away from potentially cytotoxic catalysts. interchim.com Strain-promoted azide-alkyne cycloaddition (SPAAC) utilizes strained cyclooctynes (like DBCO or BCN) that react with azides without the need for a copper catalyst, making them highly suitable for live-organism studies. eurjchem.cominterchim.comnih.gov

Development of Smaller Reactive Groups : The azide group is valued for its small size and minimal perturbation to biomolecules. nih.gov However, its reaction partner, the cyclooctyne (B158145) used in SPAAC, can be bulky and hydrophobic. nih.gov Future research is focused on developing new reaction pairs where both handles are small, such as those involving cyclopropenes or diazo groups. acs.orgnih.gov

"Click-to-Release" Systems : An exciting frontier is the development of "click-to-release" or "un-click" chemistries. chempep.com These reactions would allow for the controlled release of a cargo—such as a drug or a fluorescent probe—at a specific time and location, offering powerful spatiotemporal control over biological processes. chempep.com

Diverse Chemistries : The bioorthogonal toolkit is expanding to include a variety of reactions beyond cycloadditions, such as the Staudinger ligation and tetrazine ligations, each with unique characteristics and applications. eurjchem.com The development of light-activated chemistries, for example, allows for precise control over when and where a labeling reaction occurs. nih.gov

Applications in Quantitative Biological Research and Systems Biology

The enhanced sensitivity and biocompatibility of this compound and its next-generation derivatives make them powerful tools for quantitative biology and systems-level analysis. nih.gov These approaches aim to move beyond simple visualization to the precise measurement of biological molecules and their dynamics.

A key application is in the field of quantitative proteomics. nih.govacs.org Methods like Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) allow for the metabolic labeling of newly synthesized proteins with an azide- or alkyne-bearing amino acid. nih.govscispace.comresearchgate.net These tagged proteins can then be reacted with a fluorescent picolyl azide probe for visualization or with a biotin (B1667282) picolyl azide for enrichment and subsequent identification and quantification by mass spectrometry. nih.govresearchgate.net Combining BONCAT with pulsed stable isotope labeling with amino acids in cell culture (pSILAC) allows for the accurate quantification of cellular protein synthesis rates on time scales of just minutes. nih.govmdpi.com

The high reaction efficiency of picolyl azides is particularly crucial for studying low-abundance biomolecules, which are often key players in signaling and regulatory networks—a central focus of systems biology. nih.gov For instance, the supersensitive click chemistry enabled by electron-donating picolyl azides has been used to monitor the dynamic process of glycan biosynthesis in vivo, detecting newly synthesized cell-surface glycans with high temporal resolution. nih.govacs.org

Furthermore, emerging techniques like Click-MS leverage site-specific incorporation of azide-bearing unnatural amino acids and click chemistry-based enrichment to identify protein-protein interactions for specific target proteins within crude cell extracts, providing a powerful tool for mapping cellular interaction networks. acs.org

Compound and Reagent Table

| Name | Abbreviation / Synonym | Description |

| This compound | BP Fluor 430 Picolyl Azide medkoo.com | A fluorescent dye with a picolyl azide group for CuAAC. axispharm.com |

| p-azido-l-phenylalanine | AzF | A non-canonical amino acid with an azide group used in genetic code expansion. researchgate.netacs.org |

| L-azidohomoalanine | Aha | A non-canonical amino acid and methionine analog used in BONCAT. nih.govscispace.com |

| paz-lysine | PazK | A non-canonical amino acid containing a picolyl azide motif for genetic incorporation. researchgate.netfrontiersin.org |

| Tris(3-hydroxypropyltriazolylmethyl)amine | THPTA | A water-soluble Cu(I)-stabilizing ligand used to improve CuAAC efficiency. 2bscientific.comfrontiersin.org |

| Tris(benzyltriazolylmethyl)amine | TBTA | A Cu(I)-stabilizing ligand for CuAAC, noted for poor water solubility. biotium.com |

| Bathophenanthrolinedisulfonic acid | BTTPS | A highly efficient Cu(I)-stabilizing ligand used to accelerate CuAAC. nih.govbiotium.com |

| Bicyclononyne | BCN | A strained cyclooctyne used in copper-free SPAAC reactions. biotium.comaxispharm.com |

| Dibenzocyclooctyne | DBCO | A strained cyclooctyne used in copper-free SPAAC reactions. |

| Tetrazine | - | A reactive moiety used in inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles like TCO. acs.orgnih.gov |

| Trans-cyclooctene | TCO | A dienophile that reacts with tetrazines in IEDDA click chemistry. nih.gov |

| 2-((alkylthio)(aryl)methylene)malononitrile | TAMM | A molecule that reacts with 1,2-aminothiol for bioorthogonal labeling. acs.org |

Q & A

Q. What is the role of APDye 430 Picolyl Azide in CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) reactions?

this compound is a copper-chelating azide derivative designed to enhance the efficiency of CuAAC reactions. Its picolyl group binds Cu(I), increasing local catalyst concentration at the reaction site, which accelerates cycloaddition kinetics and reduces required copper levels (typically by tenfold). This minimizes cytotoxicity in live-cell labeling experiments. Methodologically, researchers should pre-mix the compound with Cu(I) catalysts (e.g., TBTA or THPTA) in buffered solutions (pH 6.5–7.5) to optimize reactivity .

Q. How should experiments using this compound for biomolecule labeling be designed?

Key steps include:

- Conjugation : React with alkyne-tagged biomolecules (e.g., proteins, nucleic acids) at 1:1–1:5 molar ratios in PBS or Tris buffers (pH 7.4).

- Catalyst Optimization : Use 10–50 µM Cu(I) with 1–2 mM sodium ascorbate for reduction.

- Controls : Include non-azide controls to assess nonspecific binding.

- Validation : Confirm conjugation via SDS-PAGE with fluorescence imaging or mass spectrometry .

Q. What are the spectral properties of this compound, and how do they influence detection limits?

this compound has an absorption peak at ~430 nm and emission at ~470 nm, suitable for blue-channel fluorescence detection. Its high molar extinction coefficient (ε > 20,000 M⁻¹cm⁻¹) enables nanomolar-level sensitivity. Researchers should use excitation filters at 400–450 nm and emission filters at 460–500 nm for optimal signal-to-noise ratios in microscopy or flow cytometry .

Q. What safety protocols are essential when handling this compound?

Q. What are the storage and stability requirements for this compound?

Store lyophilized powder at –20°C in desiccated conditions. Reconstitute in anhydrous DMSO or DMF to 10 mM stock solutions, which are stable for 6 months at –80°C. Avoid freeze-thaw cycles and exposure to light or moisture .

Advanced Research Questions

Q. How can copper catalyst concentration be optimized when using this compound to minimize cytotoxicity?

Perform titrations (1–100 µM Cu(I)) in cell culture media or live-cell imaging buffers. Measure cell viability (e.g., MTT assay) and reaction efficiency (fluorescence intensity) to identify the lowest effective copper concentration. For mammalian cells, ≤20 µM Cu(I) with 1 mM sodium ascorbate is typically biocompatible .

Q. How can researchers address discrepancies in reaction efficiency under varying pH conditions?

- Buffer Screening : Test reaction kinetics in HEPES (pH 7.0–8.0), PBS (pH 7.4), and acetate (pH 4.5–5.5).

- Chelator Adjustment : Increase picolyl azide concentration (2–5 mM) in acidic conditions to stabilize Cu(I).

- Kinetic Analysis : Use stopped-flow spectroscopy to quantify pH-dependent rate constants (k ~10³–10⁴ M⁻¹s⁻¹) .

Q. How does the picolyl group in this compound affect reaction kinetics compared to conventional azides?

The picolyl group increases reaction rates by ~40-fold due to enhanced Cu(I) chelation, reducing activation energy. Compare kinetic data via pseudo-first-order analysis:

| Azide Type | k (M⁻¹s⁻¹) | Cu(I) Required |

|---|---|---|

| Conventional | 1–10 | 100–500 µM |

| Picolyl | 40–400 | 10–50 µM |

| This allows faster labeling (5–10 min vs. 1–2 hours) . |

Q. How can the specificity of this compound conjugation be validated in complex biological samples?

Q. How to analyze competing side-reactions (e.g., oxidation) when using this compound under varying temperatures?

- HPLC Monitoring : Use C18 columns (ACN/water gradient) to separate unreacted azide, alkyne, and triazole products.

- Temperature Gradients : Perform reactions at 4°C, 25°C, and 37°C; quantify side-products (e.g., azide dimerization) via absorbance at 280 nm.

- Oxygen Scavengers : Add 1–5 mM TCEP or degas buffers to mitigate Cu(I) oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.